Euphoscopin B
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Overview
Description
Euphoscopin B is a cytotoxic macrocyclic diterpene isolated from the plant Euphorbia helioscopia L. This compound belongs to the jatrophane-type diterpenes, which are known for their complex structures and diverse biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Euphoscopin B is primarily isolated from the plant Euphorbia helioscopia L. The preparation involves the percolation or maceration of powdered plant material with a mixture of dichloromethane and acetone (2:1) at room temperature. The extract is then suspended in a methanol-water mixture (75:25) after concentration and subjected to vacuum filtration .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is mainly obtained through extraction from natural sources, which limits its availability for extensive research and application .
Chemical Reactions Analysis
Types of Reactions
Euphoscopin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Euphoscopin B has several scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of macrocyclic diterpenes.
Biology: Investigated for its cytotoxic effects on various cell lines, making it a potential candidate for cancer therapy.
Medicine: Explored for its potential use in developing new anticancer drugs.
Mechanism of Action
Euphoscopin B exerts its effects primarily through its cytotoxic activity. The compound targets and inhibits the function of P-glycoprotein, a protein involved in multidrug resistance in cancer cells. By inhibiting P-glycoprotein, this compound can enhance the efficacy of chemotherapeutic agents and overcome drug resistance .
Comparison with Similar Compounds
Similar Compounds
- Euphoscopin C
- Euphornin L
- Euphohelioscopin C
- Epieuphoscopin B
Uniqueness
This compound is unique due to its specific structure and potent cytotoxic activity. Compared to other similar compounds, this compound has shown significant efficacy in inhibiting P-glycoprotein, making it a valuable compound for overcoming multidrug resistance in cancer therapy .
Properties
Molecular Formula |
C33H42O9 |
---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
[(1S,2R,3aR,4R,5R,6Z,11R,12E,13aS)-3a,4,11-triacetyloxy-2,5,8,8,12-pentamethyl-9-oxo-1,2,3,4,5,10,11,13a-octahydrocyclopenta[12]annulen-1-yl] benzoate |
InChI |
InChI=1S/C33H42O9/c1-19-14-15-32(7,8)28(37)17-27(39-22(4)34)20(2)16-26-29(41-31(38)25-12-10-9-11-13-25)21(3)18-33(26,42-24(6)36)30(19)40-23(5)35/h9-16,19,21,26-27,29-30H,17-18H2,1-8H3/b15-14-,20-16+/t19-,21-,26+,27-,29+,30-,33-/m1/s1 |
InChI Key |
JDXJTMWWGZXTGE-LWGSUKMOSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)/C=C(/[C@@H](CC(=O)C(/C=C\[C@H]([C@H]2OC(=O)C)C)(C)C)OC(=O)C)\C)OC(=O)C |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C=C(C(CC(=O)C(C=CC(C2OC(=O)C)C)(C)C)OC(=O)C)C)OC(=O)C |
Origin of Product |
United States |
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